Technical Guide: Synthesis of 6-Fluoro-8-nitrochromone-3-carboxaldehyde
Technical Guide: Synthesis of 6-Fluoro-8-nitrochromone-3-carboxaldehyde
This technical guide details the synthesis of 6-Fluoro-8-nitrochromone-3-carboxaldehyde , a highly functionalized scaffold often utilized in the development of kinase inhibitors, antimicrobial Schiff bases, and fluorescent probes.
Executive Summary
Target Molecule: 6-Fluoro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde CAS Registry Number: N/A (Derivative of CAS 69155-76-6) Core Application: Pharmacophore generation for medicinal chemistry (e.g., tyrosine kinase inhibitors), heterocyclic intermediate for fused ring systems.[1]
This guide presents a high-fidelity, two-step synthesis pathway starting from commercially available 5-fluoro-2-hydroxyacetophenone . The core transformation utilizes the Vilsmeier-Haack reaction , a robust method for constructing the chromone-3-carboxaldehyde moiety. This pathway is selected for its atom economy and the avoidance of expensive transition metal catalysts.
Retrosynthetic Analysis
The strategic disconnection focuses on the pyrone ring formation. The C2-C3 bond and the aldehyde carbon are derived simultaneously from the Vilsmeier reagent (DMF/POCl
Figure 1: Retrosynthetic disconnection showing the stepwise construction of the chromone core.
Step-by-Step Synthesis Protocol
Step 1: Preparation of 5-Fluoro-2-hydroxy-3-nitroacetophenone
Objective: Introduce a nitro group at the 3-position (ortho to the hydroxyl group). Rationale: The 5-position is blocked by fluorine. Standard nitration conditions favor the ortho position relative to the activating hydroxyl group, despite the deactivating effect of the ketone.
Reagents:
-
5-Fluoro-2-hydroxyacetophenone (1.0 eq)[2]
-
Concentrated Nitric Acid (HNO
, 1.1 eq) -
Concentrated Sulfuric Acid (H
SO , solvent/catalyst) -
Glacial Acetic Acid (optional co-solvent for milder conditions)
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with 5-fluoro-2-hydroxyacetophenone dissolved in glacial acetic acid. Cool the solution to 0–5°C using an ice-salt bath.
-
Nitration: Prepare a mixture of conc. HNO
and conc. H SO (1:1 ratio). Add this mixture dropwise to the flask over 30 minutes, maintaining the internal temperature below 10°C to prevent di-nitration or oxidation. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Quenching: Pour the reaction mixture onto crushed ice (500 g). A yellow precipitate should form immediately.
-
Workup: Filter the yellow solid. Wash copiously with cold water to remove residual acid.[3]
-
Purification: Recrystallize from ethanol.
-
Expected Yield: 75–85%
-
Appearance: Yellow crystalline solid.
-
Melting Point: ~87–90°C [1].[4]
-
Step 2: Vilsmeier-Haack Cyclization to Target
Objective: Cyclization of the acetophenone to the chromone ring with simultaneous formylation at C-3. Mechanism: The reaction proceeds via the attack of the Vilsmeier reagent (chloroiminium ion) on the enolizable acetyl group, followed by intramolecular cyclization involving the phenolic oxygen.
Reagents:
-
5-Fluoro-2-hydroxy-3-nitroacetophenone (1.0 eq)
-
Phosphorus Oxychloride (POCl
, 3.0–5.0 eq) -
N,N-Dimethylformamide (DMF, 5.0–10.0 eq, acts as solvent and reagent)
Protocol:
-
Vilsmeier Reagent Formation: In a dry flask under nitrogen, cool anhydrous DMF (10 eq) to 0°C. Add POCl
(3.0 eq) dropwise with vigorous stirring. A white/yellow precipitate (Vilsmeier salt) may form. Stir for 30 minutes. -
Addition: Dissolve the Step 1 product (nitroacetophenone) in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Allow the mixture to warm to RT, then heat to 60–70°C for 6–12 hours.
-
Note: The presence of the electron-withdrawing nitro group may slow the reaction compared to unsubstituted acetophenones. If conversion is incomplete, increase temperature to 80°C.
-
-
Hydrolysis (Critical Step): Cool the reaction mixture to RT. Pour slowly onto crushed ice with vigorous stirring. The iminium intermediate will hydrolyze to the aldehyde.[5]
-
Isolation: Stir the aqueous suspension for 2 hours. The product usually precipitates as a solid. Filter and wash with water.[3]
-
Alternative: If oil forms, extract with Dichloromethane (DCM), wash with NaHCO
(sat. aq.), dry over Na SO , and concentrate.
-
-
Purification: Recrystallize from DMF/Ethanol or purify via column chromatography (SiO
, DCM/MeOH gradient).
Reaction Mechanism & Pathway
The transformation involves a cascade of electrophilic attacks and elimination steps.
Figure 2: Mechanistic cascade of the Vilsmeier-Haack chromone synthesis.
Quantitative Data & Characterization
| Parameter | Value / Description | Notes |
| Precursor MP | 87–90 °C | 5-Fluoro-2-hydroxy-3-nitroacetophenone [1] |
| Target Appearance | Pale yellow to tan solid | Typical for nitrochromones |
| Target Yield | 60–75% | Dependent on moisture control |
| 1H NMR (DMSO-d6) | Characteristic aldehyde peak | |
| 1H NMR (DMSO-d6) | Characteristic chromone C2 proton | |
| IR Spectroscopy | 1690 cm | Carbonyl stretches |
Key Diagnostic Signals:
-
Aldehyde Proton: Look for a singlet between 10.0–10.3 ppm.
-
C-2 Proton: A singlet around 8.8–9.2 ppm confirms the formation of the pyrone ring.
-
Coupling: The aromatic region should show a doublet of doublets (dd) pattern characteristic of the H-5 and H-7 protons, influenced by F-19 coupling.
Troubleshooting & Expert Insights
-
Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and DMF is anhydrous (<0.05% water). Moisture leads to low yields and phosphoric acid byproducts.
-
Temperature Control:
-
Step 1 (Nitration): Runaway exotherms can lead to dinitration or tar formation. Strictly keep T < 10°C during addition.
-
Step 2 (Cyclization): Do not overheat (>90°C) initially, as this can degrade the labile iminium intermediate before cyclization is complete.
-
-
Workup Emulsions: If the final product oils out during hydrolysis, salting out the aqueous phase with NaCl before DCM extraction improves recovery.
References
-
Ishikawa, M. (2014). 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. IUCrData. Retrieved January 28, 2026, from [Link]
-
Univen. (2023). Synthesis of Novel 6,8-Disubstituted-Chromone-3-Carboxamides. University of Venda. Retrieved January 28, 2026, from [Link]
-
Organic Chemistry Portal.[5] (n.d.). Vilsmeier-Haack Reaction. Retrieved January 28, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5′-氟-2′-羟基-3′-硝基乙酰苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
